REACTION_CXSMILES
|
[Mn]([O-])(=O)(=O)=[O:2].[K+].[CH3:7][O:8][C:9]1[C:10]([N+:19]([O-:21])=[O:20])=[C:11]([CH:14]=[CH:15][C:16]=1[O:17][CH3:18])[CH:12]=[O:13]>O.CC(C)=O>[CH3:7][O:8][C:9]1[C:10]([N+:19]([O-:21])=[O:20])=[C:11]([CH:14]=[CH:15][C:16]=1[O:17][CH3:18])[C:12]([OH:2])=[O:13] |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Mn](=O)(=O)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
550 g
|
Type
|
reactant
|
Smiles
|
COC=1C(=C(C=O)C=CC1OC)[N+](=O)[O-]
|
Name
|
|
Quantity
|
8.5 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
5.6 L
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed for four more hours
|
Type
|
FILTRATION
|
Details
|
filtered through diatomaceous earth while hot and the filter cake
|
Type
|
WASH
|
Details
|
washed with hot water
|
Type
|
CUSTOM
|
Details
|
The acetone was removed in vacuo
|
Type
|
FILTRATION
|
Details
|
a small amount of unreacted solid was filtered off
|
Type
|
CUSTOM
|
Details
|
to yield 505 g
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C(=C(C(=O)O)C=CC1OC)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |